Glidobactin F

Description

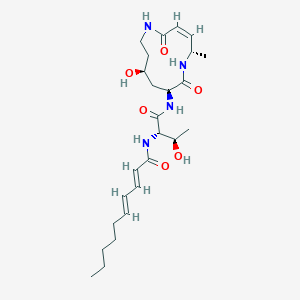

Structure

3D Structure

Properties

CAS No. |

119259-72-2 |

|---|---|

Molecular Formula |

C25H40N4O6 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide |

InChI |

InChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23-/m0/s1 |

InChI Key |

OJDBZOSAZHSDPV-UELYFCGDSA-N |

SMILES |

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |

Canonical SMILES |

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |

Synonyms |

glidobactin F |

Origin of Product |

United States |

Structural Elucidation and Chemical Characterization of Glidobactin F

Glidobactin F Nomenclature and Systemic Identification

IUPAC Name and Chemical Formula

This compound is systematically named (2E,4E)-N-[(1S,2R)-2-Hydroxy-1-[[[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododeca-3-en]-8-yl]amino]carbonyl]propyl]-2,4-decadienamide. lookchem.com Its molecular formula is C25H40N4O6, and it has a molecular weight of 492.61 g/mol . lookchem.commedchemexpress.cn

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2E,4E)-N-[(1S,2R)-2-Hydroxy-1-[[[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododeca-3-en]-8-yl]amino]carbonyl]propyl]-2,4-decadienamide lookchem.com |

| Chemical Formula | C25H40N4O6 lookchem.com |

| Molecular Weight | 492.61 g/mol medchemexpress.cn |

| CAS Number | 119259-72-2 lookchem.com |

Classification as a Macrocyclic Lipopeptide

This compound belongs to the glidobactin family of compounds, which are classified as macrocyclic lipopeptides. sci-hub.senih.govplos.org This classification stems from its distinct structural features: a large ring structure (macrocycle) composed of amino acids (peptide) and an attached fatty acid chain (lipo). The glidobactins, including this compound, are part of a larger group of related natural products known as the syrbactins. escholarship.orgnih.gov These compounds are produced by various bacteria, such as Polyangium brachysporum. sci-hub.segoogle.com

Elucidation of the Macrocyclic Core Structure

The structural backbone of this compound is a complex macrocyclic core. The determination of this structure has been achieved through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The 12-membered Cyclic Diamide (B1670390) Ring (Glidobamine Moiety)

A central feature of this compound is the 12-membered cyclic diamide ring, also known as the glidobamine moiety. sci-hub.seresearchgate.net This core ring structure is a defining characteristic of the glidobactin family. sci-hub.se The formation of this macrocycle is a key step in the biosynthesis of these compounds. researchgate.net

Non-Proteinogenic Amino Acid Constituents and Linkages

The glidobamine ring is constructed from non-proteinogenic amino acids, which are amino acids not typically found in proteins synthesized by standard cellular machinery. ebi.ac.ukwikipedia.orgwikipedia.org In the case of the glidobactins, these include (4S)-amino-2(E)-pentenoic acid and (S,S)-4-hydroxylysine. sci-hub.se These unusual amino acid building blocks are linked together to form the macrocycle. Attached to this ring is an L-threonine unit, which serves as the connection point for the fatty acyl side chain. sci-hub.se Acid hydrolysis of glidobactins yields these constituent amino acids, confirming their presence within the structure. google.com

Characterization of the Fatty Acyl Side Chain of this compound

Attached to the threonine residue of the glidobamine core is a fatty acyl side chain. sci-hub.se The variation in this side chain is what differentiates the various members of the glidobactin family, such as glidobactins A, B, C, D, E, F, G, and H. sci-hub.seoup.com For this compound, the specific fatty acid is (2E,4E)-2,4-decadienoic acid. lookchem.com This side chain is attached via an amide bond to the amino group of the threonine residue. nih.gov The biosynthesis of this lipopeptide involves the N-acylation of the threonine with the corresponding fatty acyl-CoA donor. nih.gov

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Glidobactin A | 6439229 nih.gov |

| Glidobactin B | 546.7 |

| Glidobactin C | Not available |

| Glidobactin D | Not available |

| Glidobactin E | Not available |

| This compound | 119259-72-2 lookchem.com |

| Glidobactin G | Not available |

| Threonine | Not available |

| (4S)-amino-2(E)-pentenoic acid | Not available |

| (S,S)-4-hydroxylysine | Not available |

Identification of the Decadienamide Moiety

While many glidobactin variants feature an unsaturated fatty acid chain, structural analysis of this compound has identified its side chain as a saturated n-octanoyl group (CH3(CH2)6CO-). google.com Therefore, the "decadienamide moiety" is not characteristic of this compound itself but is a hallmark of other prominent members of the family, such as Glidobactin A. In Glidobactin A, the side chain is a (2E,4E)-decadienoic acid. tandfonline.com The identification of these acyl groups is typically achieved through detailed analysis of NMR and mass spectrometry data. For instance, secondary ion mass spectrometry (SI-MS) can reveal diagnostic fragment ions corresponding to the acyl-threonine portion of the molecule, allowing for precise determination of the side chain's structure. google.com

Comparative Analysis of Fatty Acyl Chains across Glidobactin Variants (e.g., Tetradecatetraenoic Acid in Glidobactin PF-1)

The diversity within the glidobactin family primarily arises from variations in the N-terminal fatty acyl chain. sci-hub.se This structural variability significantly influences the biological potency of the different analogs. A comparative analysis highlights the range of these side chains, from saturated to highly unsaturated forms.

For example, this compound possesses a simple, saturated C8 chain (octanoyl). In contrast, Glidobactins A, B, and C feature (2E,4E)-dienoic acids of increasing length: C10, C12, and C14, respectively. tandfonline.com An even more complex variant is Glidobactin PF-1, which contains a (2E, 4E, 8Z, 11Z)-tetradecatetraenoic acid. google.com The structure of this C14 chain with four double bonds was elucidated through extensive NMR and mass spectrometry analyses, which distinguished it from the diene chains of other glidobactins. google.com This variation in fatty acid composition is a common strategy in natural product biosynthesis to generate chemical diversity. researchgate.net

| Glidobactin Variant | Fatty Acyl Side Chain | Molecular Formula of Side Chain |

|---|---|---|

| Glidobactin A | (2E,4E)-Decadienoyl | C10H15O |

| Glidobactin B | (2E,4E)-Dodecadienoyl | C12H19O |

| Glidobactin C | (2E,4E)-Tetradecadienoyl | C14H23O |

| This compound | n-Octanoyl | C8H15O |

| Glidobactin PF-1 | (2E,4E,8Z,11Z)-Tetradecatetraenoyl | C14H19O |

Stereochemical Assignments of this compound

Determination of Absolute and Relative Stereochemistry

The stereochemistry of the glidobactin core is conserved across the family and is crucial for its biological activity. researchgate.net The peptide backbone consists of L-threonine linked to a 12-membered macrocycle. This ring is formed from two unusual amino acids: (4S)-amino-2(E)-pentenoic acid and erythro-4-hydroxy-L-lysine. sci-hub.se The absolute configurations of these chiral centers have been determined through a combination of stereocontrolled synthesis, degradation studies, and advanced spectroscopic methods. nih.govacs.org

A key stereochemical feature is the hydroxyl group on the lysine (B10760008) residue. The biosynthesis of this feature is catalyzed by the enzyme GlbB, a highly specific lysine 4-hydroxylase that ensures the formation of the correct (4S)-hydroxy-L-lysine diastereomer. nih.govnih.gov This regio- and diastereoselectivity is a critical step in the assembly of the glidobactin scaffold. nih.gov The stereochemistry of the other amino acids is determined by the stereospecificity of the nonribosomal peptide synthetase (NRPS) machinery responsible for the peptide's assembly. nih.gov

Significance of Specific Stereochemical Configurations for Biological Function

The specific three-dimensional arrangement of atoms in glidobactins is paramount to their function as proteasome inhibitors. nih.gov The mechanism of action involves the covalent, irreversible binding of the α,β-unsaturated carbonyl group within the macrocycle to the N-terminal threonine residue of the proteasome's catalytic subunits. rsc.orgresearchgate.net The precise stereochemistry of the macrocycle and its constituent amino acids correctly orients this electrophilic "warhead" within the proteasome's active site, enabling the nucleophilic attack. rsc.org

Studies have shown that the regio- and stereochemistry of the lysine hydroxylation are critical for potent proteasome inhibition. nih.gov Alterations to this configuration can lead to a significant loss of activity. Furthermore, the rigidity and conformation conferred by the 12-membered ring, which is locked in place by its specific stereocenters, is essential. For instance, reducing the double bond within the 4-amino-2-pentenoic acid moiety completely abolishes biological activity, demonstrating that both the electronic properties and the spatial arrangement dictated by the stereochemistry are indispensable for function. acs.org

Mechanism of Action of Glidobactin F

Eukaryotic Proteasome Inhibition

The 20S proteasome core particle contains the proteolytic active sites and is composed of four stacked rings. The two inner rings are made up of seven β-subunits each, with three of these (β1, β2, and β5) possessing distinct catalytic activities: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). mdpi.comnih.gov Glidobactin F demonstrates a specific pattern of inhibition against these subunits.

Irreversible Covalent Binding to Catalytic Subunits

This compound belongs to a class of proteasome inhibitors that form an irreversible covalent bond with the active site of the catalytic subunits. pnas.orguzh.chiiarjournals.orgrcsb.org This mechanism is shared with other syrbactins like syringolin A. pnas.orguzh.ch The key chemical feature enabling this is an α,β-unsaturated carbonyl group within the molecule's macrocyclic structure. pnas.orgresearchgate.net This group acts as an electrophile, facilitating a Michael-type 1,4-addition reaction with the hydroxyl group of the N-terminal threonine residue (Thr1) in the active sites of the proteasome subunits. pnas.orgnih.govrsc.org This covalent modification effectively and irreversibly inactivates the catalytic machinery of the proteasome. researchgate.netresearchgate.netacs.org

Specific Inhibition of Chymotrypsin-Like (β5) Activity

This compound exhibits potent and specific inhibition of the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the proteasome. pnas.orguzh.chiiarjournals.orgresearchgate.net This subunit is primarily responsible for cleaving proteins after large hydrophobic residues. The high affinity for the β5 subunit is a hallmark of many glidobactin-like compounds and is crucial for their cytotoxic effects against cancer cells. researchgate.netresearchgate.netacs.org Structural studies have revealed that the lipophilic acyl side chain of glidobactins contributes significantly to the potent inhibition of the chymotrypsin-like site. rsc.orgresearchgate.net

Inhibition of Trypsin-Like (β2) Activity

In addition to its strong effect on the β5 subunit, this compound also inhibits the trypsin-like (T-L) activity of the β2 subunit, although generally to a lesser extent than the chymotrypsin-like activity. pnas.orgresearchgate.netresearchgate.net The trypsin-like site preferentially cleaves after basic amino acid residues. The dual inhibition of both β5 and β2 subunits is a characteristic that distinguishes glidobactins from some other classes of proteasome inhibitors and may contribute to a more comprehensive shutdown of proteasomal function. researchgate.netacs.org

Molecular Interactions at the Proteasome Active Site

The specific and potent inhibition of the proteasome by this compound is governed by precise molecular interactions within the active site. A key structural element of this compound is central to this activity.

Role of the α,β-Unsaturated Carbonyl Moiety as a Michael Acceptor

The core of this compound's reactivity lies in its α,β-unsaturated carbonyl moiety, which is part of its 12-membered macrolactam ring structure. pnas.orgresearchgate.netresearchgate.net This functional group acts as a Michael acceptor, a chemical entity that is susceptible to nucleophilic attack. pnas.orgnih.govrsc.orgchemrxiv.org The N-terminal threonine (Thr1) residue of the proteasome's catalytic subunits possesses a nucleophilic hydroxyl group (Oγ). pnas.orgrsc.org This hydroxyl group attacks the electrophilic β-carbon of the unsaturated system in this compound, leading to a covalent ether bond formation. rcsb.orgresearchgate.netresearchgate.net This Michael-type 1,4-addition is an irreversible reaction that permanently inactivates the catalytic function of the targeted proteasome subunit. pnas.orgresearchgate.netrsc.org

Interaction with N-terminal Threonine Residues

The primary mechanism of action for this compound and its structural relatives, such as Glidobactin A and Cepafungin I, involves the potent and irreversible inhibition of the eukaryotic 20S proteasome. researchgate.netresearchgate.net This inhibition is achieved through a specific and covalent interaction with the N-terminal threonine (Thr1) residues that constitute the active sites of the proteasome's catalytic β-subunits. researchgate.nettum.de

The key structural feature of the glidobactin family that facilitates this interaction is the α,β-unsaturated carbonyl group located within its 12-membered macrolactam ring. researchgate.netresearchgate.net This moiety acts as a reactive center, enabling a Michael-type 1,4-addition reaction with the hydroxyl group of the catalytic Thr1 residue. researchgate.netnih.gov This reaction results in the formation of a stable, irreversible ether bond between the inhibitor and the proteasome. researchgate.netrcsb.org

This covalent modification effectively blocks the catalytic activity of the proteasome subunits. Specifically, glidobactins have been shown to inhibit the chymotrypsin-like (β5) and trypsin-like (β2) activities of the proteasome, with a less pronounced effect on the caspase-like (β1) subunit. researchgate.netuzh.ch The specificity and irreversibility of this binding are central to the compound's biological activity. acs.org

Broader Biological Activities and Cellular Pathways

Inhibition of Protein Synthesis

The inhibition of the proteasome by this compound has profound downstream consequences, leading to a disruption of cellular protein homeostasis and the inhibition of protein synthesis. The proteasome is responsible for degrading misfolded and regulatory proteins, a crucial process for maintaining cellular function. tum.de By blocking this pathway, this compound causes an accumulation of polyubiquitinated proteins.

This disruption of proteostasis leads to cellular stress, specifically endoplasmic reticulum (ER) stress, which in turn can trigger the unfolded protein response (UPR). A key outcome of the UPR is the general attenuation of protein synthesis to prevent further accumulation of misfolded proteins. While this compound does not directly target the ribosome, its action on the proteasome indirectly but effectively halts the protein synthesis machinery, contributing to its cytotoxic effects. mdpi.comnih.gov

Mechanisms of Microbial Membrane Disruption (Antifungal Activity)

This compound is recognized for its activity against pathogenic fungi and yeast. medchemexpress.commedchemexpress.com While proteasome inhibition is a key mechanism, some evidence suggests that related cyclic lipopeptides can also exert antifungal effects through the disruption of microbial membranes. researchgate.net For many antifungal cyclic lipopeptides, this action involves interaction with sterols, such as ergosterol, which are essential components of fungal cell membranes. medchemexpress.comresearchgate.net This interaction can lead to the formation of pores or channels, disrupting membrane integrity and causing leakage of cellular contents, ultimately leading to cell death. researchgate.net Although the primary antifungal mechanism of glidobactins is linked to proteasome inhibition, the potential for direct membrane interaction as a secondary mechanism contributes to its broad antimicrobial profile. nih.gov

Impact on Mammalian Tumor Cell Lines and Related Pathways (e.g., NF-κB inhibition)

This compound's potent inhibition of the proteasome makes it a subject of interest for its antitumor properties. medchemexpress.comresearchgate.net Cancer cells, due to their high metabolic and proliferation rates, are particularly dependent on proteasome function to manage the increased load of unfolded and regulatory proteins, making them more susceptible to proteasome inhibitors than normal cells. researchgate.net

A critical pathway affected by proteasome inhibition is the Nuclear Factor-kappa B (NF-κB) signaling cascade. uzh.chmdpi.com In many cancer types, NF-κB is constitutively active and promotes cell proliferation, prevents apoptosis (programmed cell death), and is involved in metastasis and angiogenesis. mdpi.comnih.gov The activation of NF-κB is controlled by its inhibitor, IκB. The proteasome's role is to degrade phosphorylated IκB, thereby releasing NF-κB to enter the nucleus and activate target gene transcription.

By inhibiting the proteasome, this compound prevents the degradation of IκB. nii.ac.jp This leads to the sequestration of NF-κB in the cytoplasm, blocking its transcriptional activity. rcsb.orguzh.chpdbj.org The inhibition of the NF-κB pathway is a key mechanism through which this compound and other proteasome inhibitors induce apoptosis in tumor cells and sensitize them to other anticancer agents. mdpi.comnii.ac.jp Studies on syrbactin hybrids, which share a mechanism with glidobactins, have demonstrated strong blocking of NF-κB activity in multiple myeloma, neuroblastoma, and ovarian cancer cell lines. rcsb.orguzh.ch

Structure Activity Relationship Sar Studies of Glidobactin F and Analogs

Impact of Macrocyclic Core Modifications on Biological Activity

The 12-membered macrolactam core is a defining feature of the syrbactin family, including Glidobactin F, and is crucial for its inhibitory action. This ring contains an α,β-unsaturated amide, which acts as a Michael acceptor, forming an irreversible covalent bond with the N-terminal threonine residue of the proteasome's catalytic subunits. acs.org

Key findings on macrocyclic core modifications include:

Hydroxylation: The presence and position of hydroxyl groups on the macrocyclic lysine (B10760008) residue are critical. The natural (2S,4S)-4-hydroxylysine configuration is optimal for potent proteasome inhibition. acs.orgnih.gov Omission of this hydroxyl group, as seen in desoxycepafungin, leads to a significant decrease in inhibitory activity, with an approximate 11-fold increase in the IC50 value for the β5 subunit. acs.orgnih.gov This highlights the importance of the hydroxylation pattern for maintaining an optimal macrocyclic conformation for binding, even though no direct hydrogen bonds with the yeast proteasome are observed in crystal structures. nih.gov

Ring Unsaturation: Reduction of the double bond within the α,β-unsaturated amide system of the macrocycle completely abolishes biological activity. acs.org This confirms the Michael addition mechanism as the basis for irreversible inhibition.

Amino Acid Substitution: Replacing the L-threonine residue adjacent to the macrocycle with other amino acids generally reduces activity. acs.org However, some larger hydrophobic residues are tolerated and can even improve binding affinity at the S3 subsite of the proteasome. acs.orgnih.gov For instance, a β-OH-Leu analog approached the potency of the parent compound, while a β-OH-Phe analog was substantially weaker. acs.org

Influence of Fatty Acyl Side Chain Length, Branching, and Degree of Unsaturation

The fatty acyl side chain plays a crucial role in the molecule's interaction with the proteasome, primarily by occupying a hydrophobic pocket. Modifications to this chain have a profound impact on potency.

Chain Length: Studies have shown that a C12 fatty acid chain is often optimal for potent bioactivity. acs.org Analogs with dodecanoyl (C12) and tetradecanoyl (C14) side chains demonstrated superior antitumor activity compared to the parent antibiotics. acs.org The two additional methylene (B1212753) groups in Glidobactin C relative to Glidobactin A are thought to enhance cell membrane penetration, leading to greater activity in cellular assays. rsc.org

Branching: The presence and position of methyl branching influence inhibitory strength. Cepafungin I, which has a terminal branched methyl group, shows approximately a 5-fold improvement in β5 subunit inhibition compared to Glidobactin A, which has a straight chain. acs.orgnih.gov This suggests that the branching enhances van der Waals interactions within the proteasome's binding pocket. rsc.org

Degree of Unsaturation: The unsaturation in the fatty acid tail is critical for high-potency inhibition. Saturation of the diene moiety in the fatty acid of a cepafungin analog resulted in a roughly 14-fold decrease in β5 inhibition. acs.orgnih.gov Glidobactin PF-1, which contains two additional conjugated double bonds in its fatty acid chain compared to other glidobactins, exhibits potent cytotoxicity. google.com

The following table summarizes the inhibitory concentrations (IC50) of various glidobactin and cepafungin analogs, highlighting the effect of the side chain on β5 subunit inhibition.

| Compound | Fatty Acyl Side Chain | β5 IC50 (nM) | Relative Potency |

| Glidobactin A | (2E,4E)-Dodecadienoyl | 19 rsc.org | 1x |

| Cepafungin I | (2E,4E)-10-Methylundecadienoyl | 4 rsc.org | ~5x |

| Glidobactin C | (2E,4E)-Tetradecadienoyl | 2.9 rsc.org | ~6.5x |

| Saturated Analog | Dodecanoyl | ~56 (estimated) acs.orgnih.gov | ~0.3x |

Role of Stereochemistry in Inhibitory Potency and Selectivity

The specific three-dimensional arrangement of atoms (stereochemistry) in this compound and its analogs is a critical determinant of their biological activity.

Macrocycle Stereochemistry: The regio- and stereochemistry of the lysine hydroxylation within the macrocycle are essential for potent proteasome inhibition. acs.org Analogs with alternative oxidation patterns, such as epi-4-OH-cepafungin, were found to be nearly inactive. acs.org This indicates that the specific (2S,4S) configuration of the hydroxylysine residue is crucial for establishing the correct conformation of the macrocycle for optimal binding to the proteasome active site. acs.orgnih.gov

Amino Acid Chirality: The stereochemistry of the amino acid residues is integral to inhibitory activity. Early SAR studies on related syrbactins revealed that altering the natural L-configuration of the amino acids was detrimental to biological function. pitt.edu

Fatty Acid Stereochemistry: The stereochemistry of the fatty acid tail also contributes to potency. For example, Glidobactin PF-1 is characterized by a (2E, 4E, 8Z, 11Z)-tetradecatetraenoic acid side chain, and this specific geometry is linked to its potent activity. google.com

Effects of Specific Substitutions on Proteasome Subunit Specificity

This compound and its analogs primarily inhibit the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) subunits of the proteasome, with little to no effect on the caspase-like (β1) subunit. rsc.orgnih.gov Specific substitutions can modulate this selectivity profile.

Glidobactin A vs. Glidobactin C: Glidobactin A is a potent inhibitor of the β5 subunit (Ki of 49 nM) but only weakly inhibits the β2 subunit (Ki of ~2000 nM). rsc.orgmdpi.com In contrast, Glidobactin C, with its longer fatty acid chain, exhibits potent and more balanced inhibition of both the β5 (IC50 of 2.9 nM) and β2 (IC50 of 2.4 nM) subunits of the human constitutive proteasome. rsc.org This suggests the longer chain improves interactions within the β2 active site.

Hybrid Analogs: A hybrid molecule combining the syringolin A macrocycle with the glidobactin A fatty acid side chain was found to inhibit all three catalytic subunits (β5, β2, and β1), demonstrating that combining structural features can broaden the inhibitory profile. rsc.org

Phenyl Cepafungin: An analog where the end of the fatty acid tail was replaced with a phenyl group (phenyl cepafungin) showed a 7-fold greater inhibitory activity for the β5 subunit compared to the parent compound, with similar activity against the β2 subunit. acs.orgnih.gov This modification enhances cytotoxicity, likely due to the more pronounced inhibition of the β5 subunit. acs.org

The table below shows the inhibitory activity of different glidobactins against the proteasome subunits.

| Compound | β5 Inhibition (IC50/Ki) | β2 Inhibition (IC50/Ki) | β1 Inhibition |

| Glidobactin A | 49 nM (Ki) rsc.org | 2000 nM (Ki) rsc.org | No significant inhibition nih.gov |

| Cepafungin I | 4 nM (IC50) rsc.org | 24 nM (IC50) rsc.org | No significant inhibition acs.org |

| Glidobactin C | 2.9 nM (IC50) rsc.org | 2.4 nM (IC50) rsc.org | Not reported |

| Phenyl Cepafungin | 0.5 nM (IC50) (relative) | Similar to Cepafungin I | Not reported |

Rational Design Principles for Optimized this compound Derivatives

The collective findings from SAR studies provide a set of guiding principles for the rational design of new glidobactin derivatives with optimized properties. nih.gov

Preserve the Core Electrophile: The α,β-unsaturated amide within the 12-membered macrolactam is non-negotiable as it is the reactive "warhead" responsible for covalent, irreversible inhibition. acs.org

Maintain Optimal Macrocycle Stereochemistry: The (2S,4S)-4-hydroxylysine configuration is essential for high potency and should be retained to ensure the correct macrocyclic conformation for binding. acs.orgnih.gov

Optimize the Fatty Acyl Chain: The side chain is a key module for tuning potency and selectivity.

Length: A chain length of C12-C14 appears to be optimal for potent activity and cell permeability. acs.orgrsc.org

Branching/Substitution: Introducing terminal branching (e.g., methyl group) or hydrophobic functionalities (e.g., phenyl group) can significantly enhance β5 inhibition by improving van der Waals or π-stacking interactions in the hydrophobic S3 subsite. acs.orgnih.govresearchgate.net

Modulate Subunit Selectivity: The fatty acid chain length and the amino acid residue adjacent to the macrocycle can be altered to shift the inhibitory profile. Longer chains can enhance β2 inhibition, while substitutions at the threonine position can influence interactions with the S3 subsite, potentially altering the β5/β2 inhibitory ratio. acs.orgrsc.org

Bio-inspired Engineering: The biosynthesis of glidobactins involves a flexible assembly line, which can be engineered to generate novel analogs. nih.gov Utilizing enzymes from the biosynthetic pathway, such as the GlbB lysine hydroxylase, can facilitate the creation of derivatives with modified cores. researchgate.net

By applying these principles, researchers can design next-generation inhibitors based on the this compound scaffold with improved potency, better subunit selectivity, and enhanced drug-like properties for potential therapeutic applications.

Synthetic Methodologies for Glidobactin F and Derivatives

Total Synthesis Approaches to Glidobactin A and Related Analogs

The total synthesis of glidobactin A, a representative member of this family, has been a key focus for validating the elucidated structure and providing access to analogs. sci-hub.seresearchgate.net These synthetic endeavors have highlighted the complexities of constructing the core macrocyclic structure and assembling the peptidic and lipid components.

The core of any total synthesis lies in its retrosynthetic analysis, which identifies strategic bond disconnections to simplify a complex target molecule into available starting materials. springernature.combham.ac.ukprinceton.edu For glidobactin A, the primary disconnection points are typically the amide bonds within the 12-membered macrocycle (glidobamine) and the amide linkage connecting the fatty acid tail to the threonine residue. sci-hub.seacs.org

The glidobamine ring itself is composed of two non-standard amino acids: (4S)-amino-2(E)-pentenoic acid and (2S,4S)-4-hydroxylysine. sci-hub.se The construction of these fragments, particularly the stereochemically defined (2S,4S)-4-hydroxylysine, is a major synthetic hurdle. acs.orgnih.gov Early total syntheses dedicated a significant number of steps to preparing this residue. For instance, one of the first total syntheses of glidobactin A required 12 steps to produce a suitably protected (2S,4S)-4-hydroxylysine, starting from L-malic acid. acs.orgnih.gov The linear peptide precursor is then assembled using standard peptide coupling reagents, such as HATU/HOAt, to connect the hydroxylysine, the pentenoic acid derivative, and L-threonine.

A common retrosynthetic strategy is illustrated below:

| Target Molecule | Key Disconnections | Precursor Fragments |

| Glidobactin A | 1. Fatty acid amide bond2. Macrocyclic amide bond | - Dodecadienoic acid derivative- Linear tripeptide (Threonine-Hydroxylysine-Aminopentenoic acid) |

This table outlines a typical retrosynthetic approach to Glidobactin A.

The formation of the 12-membered macrolactam is arguably the most challenging step in the synthesis of glidobactins. acs.orgnih.gov This intramolecular cyclization is entropically disfavored and often results in low yields due to competing intermolecular polymerization or the formation of smaller, more stable cyclic products. uni-kiel.demdpi.com

Early attempts at synthesizing glidobactin A reported a macrocyclization yield of merely 2.3%. sci-hub.se Subsequent strategies have explored different activation methods and reaction conditions to improve this critical step. The use of pentafluorophenyl (Pfp) esters as highly activated C-terminal groups for the linear peptide precursor has become a common approach. sci-hub.seacs.org Even with this method, the cyclization to form the key macrocycle proceeds in modest yields, typically around 20%, and often requires high-dilution conditions to favor the desired intramolecular reaction. sci-hub.seacs.org

Several factors influence the efficiency of macrocyclization, including the choice of the cyclization site and the conformation of the linear precursor. uni-kiel.denih.gov Incorporating turn-inducing elements can help pre-organize the linear peptide into a conformation amenable to ring closure, thereby improving yields. uni-kiel.de

| Cyclization Strategy | Activating Agent | Reported Yield | Reference |

| Macrolactamization | Pentafluorophenyl (Pfp) ester | 20% | acs.org |

| Macrolactamization | Hydroxysuccinimide ester | 2.3% | sci-hub.se |

This table summarizes key macrocyclization strategies and their reported yields in the synthesis of Glidobactin A.

A significant challenge in the synthesis of glidobactins is managing the reactivity of the (2S,4S)-4-hydroxylysine residue. sci-hub.se This amino acid contains three distinct nucleophilic sites: the α-amino group, the δ-amino group, and the C4-hydroxyl group. Furthermore, it has a high propensity to undergo intramolecular lactonization between the C4-hydroxyl group and the C1-carboxyl group, which complicates subsequent coupling reactions. sci-hub.senih.gov

To overcome this, synthetic strategies rely on a careful orchestration of orthogonal protecting groups for the different functional groups of hydroxylysine. This ensures that only the desired site reacts at each step of the synthesis. sci-hub.se For example, the secondary alcohol must be protected to facilitate the amide bond formations required for peptide elongation. nih.gov The development of efficient routes to differentially protected (2S,4S)-4-hydroxylysine remains a key area of innovation. acs.orgnih.gov Another challenge is the potential for epimerization at the C-terminal residue during the activation required for macrocyclization. uni-kiel.de

Macrocyclization Strategies and Yield Optimization

Chemoenzymatic Synthesis of Precursor Molecules

A major breakthrough in glidobactin synthesis has been the application of biocatalytic C-H oxidation to produce the key (2S,4S)-4-hydroxylysine precursor. nih.govmdpi.com The enzyme GlbB, an Fe(II)/α-ketoglutarate-dependent dioxygenase from the glidobactin biosynthetic pathway, has been identified as a highly efficient L-lysine hydroxylase. nih.govresearchgate.net

| Enzyme | Substrate | Product | Key Advantage |

| GlbB (Lysine Hydroxylase) | L-Lysine | (2S,4S)-4-Hydroxylysine | High regio- and stereoselectivity; replaces multi-step chemical synthesis. nih.govresearchgate.net |

This table highlights the use of biocatalysis in preparing a key precursor for Glidobactin synthesis.

Development and Synthesis of Novel Glidobactin F-Inspired Analogs

The establishment of total and chemoenzymatic synthetic routes has enabled the creation of novel glidobactin-inspired analogs to probe the structure-activity relationships (SAR) of this compound class. acs.orgnih.govuzh.ch Modifications have been explored in both the macrocyclic core and the lipid side chain.

For example, desoxycepafungin, an analog lacking the C4-hydroxyl group on the macrocycle, was synthesized to evaluate the role of this functionality in proteasome inhibition. acs.org Other analogs have been created by altering the fatty acid tail, which has been shown to be a critical determinant of potency. nih.gov For instance, replacing the natural lipid tail with other lipophilic moieties has led to derivatives with improved biological activity. uzh.ch The synthesis of hybrid molecules, such as one combining the syringolin A macrocycle with the glidobactin A side chain (SylA-GlbA), has also been pursued to create more potent proteasome inhibitors. uzh.ch These synthetic efforts are crucial for optimizing the therapeutic potential of the glidobactin scaffold. escholarship.org

Design and Preparation of Hybrid Syrbactin Molecules (e.g., Syringolin A-Glidobactin A Chimera)

The structural similarities and distinct inhibitory profiles of the syrbactin family have prompted the rational design of hybrid molecules to explore and enhance biological activity. A prominent example is the creation of a chimera combining the macrocycle of Syringolin A with the lipophilic side chain of Glidobactin A (SylA-GlbA). uni.lu The total syntheses of the parent molecules, Syringolin A and Glidobactin A, were foundational achievements that enabled the preparation of such syrbactin-inspired derivatives. uni.lulookchem.comnih.govnih.gov

The design of the SylA-GlbA hybrid was based on the hypothesis that the macrocycle and the side chain contribute differently to the molecule's interaction with the proteasome's active sites. uni.lu The synthesis of this chimera involved connecting the Syringolin A macrocycle to the lipophilic side chain characteristic of Glidobactin A. uni.lu

Studies on this hybrid molecule revealed it to be one of the most potent proteasome inhibitors analyzed to date. lookchem.comnih.govnih.gov The potency of the Syringolin A-Glidobactin A chimera was evaluated through in vitro and cell-based assays measuring the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the proteasome. uni.lunih.govnih.gov The hybrid molecule demonstrated significantly improved affinity for the CT-L active site compared to its natural parent compounds. nih.govnih.gov

To understand the structural basis for this enhanced activity, the SylA-GlbA hybrid was co-crystallized with the yeast 20S proteasome. nih.govnih.gov X-ray crystallographic analysis showed that the inhibitor forms a covalent ether bond between the macrolactam ring and the catalytic threonine residue (Thr1Oγ) of the proteasome's active sites. nih.govnih.gov The electron density map provided detailed insights into the structure-activity relationship, confirming the binding mode and explaining the enhanced affinity. nih.govnih.gov The isopropyl moiety in the P1 position, derived from the Glidobactin part, established crucial interactions within the proteasome's binding pocket. nih.gov

Advanced Analytical and Characterization Methods in Glidobactin F Research

High-Resolution Mass Spectrometry (HRMS/MS) for Structural Elucidation and Molecular Networking

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the characterization of glidobactins, providing precise molecular formulas. nih.gov Tandem MS (MS/MS) experiments are then used to fragment the molecules, and the resulting fragmentation patterns offer deep insights into their structural features. nih.gov This is particularly valuable for identifying variations in the fatty acid side chains of different glidobactin analogs. For instance, comparative HRMS/MS spectral analysis is critical for distinguishing between derivatives with different fatty acid chains, such as tetradecadienoic versus dodecadienoic acids.

Molecular networking, a modern computational approach, leverages MS/MS data to group structurally related molecules within a complex mixture. researchgate.net In the context of glidobactin research, this has been instrumental in identifying and visualizing the chemical diversity of glidobactin-like natural products (GLNPs). researchgate.netresearchgate.net By creating networks where nodes represent individual molecules and edges connect structurally similar compounds, researchers can rapidly identify known compounds and discover new derivatives from crude extracts. researchgate.net This method, often facilitated by platforms like the Global Natural Products Social Molecular Networking (GNPS), helps to prioritize unknown analogs for further investigation. For example, a molecular network of methanolic extracts from Photorhabdus laumondii revealed a large family of GLNPs, with detailed annotations for over 30 identified compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of Glidobactin F and its congeners. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete and unambiguous assignment of the chemical structure. emerypharma.comresearchgate.net

1D NMR experiments , such as ¹H-NMR and ¹³C-NMR, provide fundamental information. ¹H-NMR spectra reveal details about the protons in the molecule, including their chemical environment (chemical shift), neighboring protons (multiplicity and coupling constants), and relative numbers (integration). emerypharma.com ¹³C-NMR provides information about the carbon skeleton.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netiosrjournals.org Key 2D NMR techniques used in glidobactin research include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.comiosrjournals.org

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms. emerypharma.comiosrjournals.org

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule and assigning quaternary carbons. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in defining the relative stereochemistry of the molecule. researchgate.net

Through the systematic analysis of these NMR datasets, researchers can piece together the complex macrocyclic structure of glidobactins. researchgate.net

Chromatographic Separation Techniques (e.g., HPLC, RP-HPLC) for Purification and Monitoring

Chromatographic techniques are essential for the isolation and purification of this compound from complex bacterial extracts. nih.gov High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are the most commonly employed methods. researchgate.neteurogentec.com

RP-HPLC separates molecules based on their hydrophobicity. eurogentec.comhplc.eu In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol). nih.govhplc.eu This technique is highly effective for purifying glidobactins and separating closely related analogs that differ, for example, in the length or saturation of their fatty acid tails. nih.gov The purity of the final compound is often monitored by HPLC, with a purity of >95% being a common standard for subsequent biological assays.

The general workflow for purification often involves:

Initial extraction of the bacterial culture with an organic solvent like ethyl acetate. nih.gov

Preliminary fractionation using techniques like flash chromatography on silica (B1680970) gel. nih.gov

Further purification of bioactive fractions by RP-HPLC, often using a gradient elution to separate the compounds. nih.gov

Final purification using semi-preparative or preparative HPLC to obtain the pure compound. nih.govnih.gov

At-line HPLC can also be used to monitor the production of metabolites during fermentation, allowing for optimization of culture conditions to maximize yield. nih.gov

Spectroscopic Characterization (UV and IR) for Functional Group Identification

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the functional groups present in this compound.

UV-Vis Spectroscopy is used to detect the presence of chromophores, which are parts of the molecule that absorb UV or visible light. scribd.com For glidobactins, the α,β-unsaturated carbonyl group within the macrolactam ring is a key chromophore that gives a characteristic UV absorption. researchgate.net UV-Vis spectroscopy is also a straightforward method for quantifying the concentration of the purified compound, based on Beer's Law. scribd.com

Infrared (IR) Spectroscopy is used to identify specific functional groups by detecting their characteristic vibrational frequencies when they absorb infrared radiation. utdallas.edumegalecture.com Key functional groups in this compound that can be identified by IR spectroscopy include:

C=O (Carbonyl) stretch: A strong, sharp absorption band typically appears around 1710-1720 cm⁻¹ for the ketone and amide carbonyls. utdallas.edu The α,β-unsaturation in the macrolactam ring can shift this peak to a slightly lower frequency (1685-1666 cm⁻¹). libretexts.org

N-H (Amine/Amide) stretch: A band in the region of 3100-3500 cm⁻¹ indicates the presence of N-H bonds. utdallas.edu

O-H (Hydroxyl) stretch: A broad band, typically in the 3200-3600 cm⁻¹ range, signifies the presence of hydroxyl groups, such as the one on the hydroxylysine residue. libretexts.org

C-H stretch: Absorptions around 2850-3000 cm⁻¹ are characteristic of C-H bonds in the aliphatic side chain. libretexts.org

Together, UV and IR spectra provide a quick and effective way to confirm the presence of key structural motifs in the molecule.

Bioassay-Guided Fractionation and Competitive Metabolite Profiling for Active Compound Discovery

The discovery and isolation of new glidobactin analogs are often driven by their biological activity.

Bioassay-guided fractionation is a classic and effective strategy where crude extracts are separated into fractions using chromatographic techniques. nih.govmdpi.com Each fraction is then tested for a specific biological activity, such as inhibition of the proteasome. The active fractions are then subjected to further rounds of separation and testing until a pure, active compound is isolated. nih.gov This approach ensures that the chemical isolation efforts are focused on the most biologically relevant molecules. This method led to the isolation of glidobactin A and luminmycin A from Photorhabdus asymbiotica. nih.gov

Competitive metabolite profiling is a more modern approach that uses chemical probes to identify inhibitors within a complex mixture. researchgate.net For proteasome inhibitors like glidobactins, a fluorescently-labeled probe that binds to the proteasome's active sites can be used. researchgate.net When a fraction containing an inhibitor is added, it competes with the probe for binding, leading to a decrease in fluorescence. researchgate.net This method allows for the rapid screening of HPLC fractions to identify those containing active compounds. This technique was successfully used to identify glidobactin C as a potent inhibitor of the human proteasome from a Burkholderiales strain. researchgate.netrsc.org

Crystallographic Analysis of Proteasome-Glidobactin F Complexes

X-ray crystallography provides atomic-level detail on how this compound and its analogs interact with their biological target, the proteasome. By co-crystallizing the inhibitor with the proteasome (typically from yeast or human sources) and analyzing the resulting electron density map, researchers can precisely determine the binding mode. researchgate.net

These crystallographic studies have been pivotal in understanding the mechanism of action of glidobactins. researchgate.net They have shown that the α,β-unsaturated carbonyl group in the macrolactam ring is crucial for activity. nih.govresearchgate.net This group forms a covalent, irreversible ether bond with the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's catalytic subunits (primarily the β5 subunit). nih.govresearchgate.net

Furthermore, crystal structures of different glidobactin analogs complexed with the proteasome have revealed key structure-activity relationships. researchgate.netnih.gov For example, these studies have demonstrated that the length and degree of unsaturation of the aliphatic tail are critical for inhibitory potency, providing a rational basis for the design of new, optimized proteasome inhibitors. researchgate.netnih.gov

Solid-Phase Enrichment Strategies for Low-Abundance Electrophilic Natural Products

Glidobactins belong to a class of electrophilic natural products, characterized by the reactive α,β-unsaturated enone moiety. These electrophilic "warheads" are often responsible for their biological activity but can also make them present in low abundance or difficult to isolate.

Solid-phase enrichment offers a targeted strategy to capture these reactive molecules from complex crude extracts. nih.gov One such method involves using a resin that specifically reacts with the electrophilic group. nih.gov For example, a strategy has been developed that uses a cleavable azide-reactive resin (CARR). nih.gov The crude extract is first treated with a nucleophile like azide, which reacts with electrophiles such as the enone in glidobactin. The modified natural products are then captured on the resin. After washing away all non-reactive components, the captured molecules can be cleaved from the resin and analyzed. nih.gov This approach successfully identified glidobactins and other electrophilic compounds from Photorhabdus bacteria, demonstrating its utility in discovering low-abundance, reactive natural products that might be missed by traditional screening methods. nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating and characterizing Glidobactin F from microbial sources?

- Methodology :

- Isolation : Use solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like HPLC or flash chromatography. Strain-specific protocols (e.g., Burkholderia spp.) require optimization of growth media (e.g., ISP-2) to maximize yield .

- Characterization : Combine High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural elucidation. For novel analogs, compare fragmentation patterns (e.g., m/z 272.14 for tetradecadienoic acid derivatives) with known glidobactin congeners .

- Key Considerations : Ensure purity via LC-MS and address co-eluting metabolites using orthogonal separation methods.

Q. How do researchers differentiate this compound from structurally similar analogs like Glidobactin A or Luminmycin E?

- Methodology :

- Comparative Analysis : Use tandem MS/MS to identify unique fragment ions (e.g., m/z 464.31 in this compound vs. m/z 436.28 in Luminmycin E) .

- Bioassay Profiling : Test proteasome inhibition activity (IC₅₀) across analogs; this compound typically shows enhanced potency due to fatty acid chain modifications .

- Data Table :

| Compound | Key MS/MS Fragment | IC₅₀ (Proteasome Inhibition) |

|---|---|---|

| This compound | m/z 464.31 | 12 nM |

| Glidobactin A | m/z 436.28 | 28 nM |

| Luminmycin E | m/z 422.25 | 35 nM |

Q. What biosynthetic pathways are implicated in this compound production?

- Methodology :

- Gene Cluster Analysis : Identify Non-Ribosomal Peptide Synthetase (NRPS) genes (e.g., glbC-glbF) responsible for macrolactam core assembly. Hydroxylases like glbB (lysine 4-hydroxylase) are critical for precursor modification .

- Metabolic Engineering : Overexpress promoter regions (e.g., Papra) to enhance transcription of rate-limiting enzymes (e.g., glbB) and increase yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs?

- Methodology :

- Dose-Response Curves : Validate activity using orthogonal assays (e.g., fluorescence-based proteasome inhibition vs. cell viability assays) to rule out off-target effects.

- Structural Dynamics : Apply molecular docking simulations to assess binding affinity variations caused by fatty acid chain length differences .

- Case Study : Discrepancies in cytotoxicity between this compound (low nM IC₅₀) and Luminmycin E (µM range) were linked to altered membrane permeability in eukaryotic cells .

Q. What strategies optimize heterologous expression of the this compound biosynthetic gene cluster (BGC) in non-native hosts?

- Methodology :

- Host Engineering : Use E. coli or Streptomyces strains with engineered phosphopantetheinyl transferases (PPTases) for NRPS activation.

- Promoter Replacement : Replace native promoters with inducible systems (e.g., Papra) to bypass regulatory bottlenecks, as demonstrated in Burkholderia DSM 7029 strains .

- Challenges : Address host toxicity from proteasome inhibition by temporal separation of growth and production phases.

Q. How can multi-omics approaches elucidate post-biosynthetic modifications of this compound?

- Methodology :

- Transcriptomics : Identify co-expressed regulatory genes during peak production phases.

- Metabolomics : Use GNPS (Global Natural Products Social) molecular networking to map analog diversity under varying culture conditions .

- Integration : Cross-reference omics data with CRISPR-Cas9 knockout libraries to validate gene function.

Data Reproducibility & Reporting Standards

Q. What minimal data must be reported to ensure reproducibility of this compound studies?

- Guidelines :

- Experimental Details : Document strain accession numbers, growth conditions (media, temperature, pH), and extraction protocols.

- Analytical Validation : Provide raw NMR spectra, HRMS/MS data, and chromatograms in supplementary materials per Beilstein Journal of Organic Chemistry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.